(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)15-6-8-17(26)9-7-15)23(29)20(34-25)13-16-12-18(31-3)10-11-19(16)32-4/h6-13,22H,5H2,1-4H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWCIIOUHOQKP-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its potential biological activities. Thiazolo[3,2-a]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
Synthesis and Structure
Recent studies have reported various synthetic routes for thiazolo[3,2-a]pyrimidine derivatives. The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazole derivatives under acidic or basic conditions. The structural features of this compound include:
- Thiazole ring : Essential for biological activity.
- Pyrimidine moiety : Contributes to the compound's pharmacological properties.
- Substituents : The presence of methoxy and fluorophenyl groups enhances its biological profile.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown promising anticancer activity across various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl have demonstrated significant cytotoxic effects against M-HeLa (cervical adenocarcinoma) cells with IC50 values lower than standard chemotherapeutics like Sorafenib .
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-a]pyrimidines has been extensively studied. The compound exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria. For example:
- Activity Against Bacteria : Compounds in this class have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-a]pyrimidines also possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
The biological activity of thiazolo[3,2-a]pyrimidines is often linked to their ability to interact with specific molecular targets:
- Kinase Inhibition : Some derivatives act as inhibitors of protein kinases such as casein kinase 2 (CK2), which is implicated in cancer cell proliferation .
Case Studies
- Study on Antitumor Activity : A study evaluated the antitumor efficacy of various thiazolo[3,2-a]pyrimidine derivatives. Results indicated that modifications at the C5 position significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Antimicrobial Screening : A series of synthesized derivatives were tested against multiple bacterial strains. The results demonstrated that structural variations led to significant differences in antimicrobial potency .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial strains. For instance, related thiazole compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study:
In a study evaluating thiazole derivatives, several compounds exhibited varying degrees of antibacterial activity using the agar well diffusion method. Compounds similar to (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate were tested against Bacillus subtilis, showing inhibition zones ranging from 12 to 18 mm compared to the reference drug ciprofloxacin .
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant activities. A variety of thiazole derivatives have been synthesized and tested for their efficacy in reducing seizure activity in animal models.
Research Findings:
One study highlighted that certain thiazole analogs displayed strong anticonvulsant properties comparable to established medications like sodium valproate. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring enhance anticonvulsant effects .
Anticancer Potential
The anticancer properties of thiazole derivatives are another area of active research. The unique structural features of these compounds allow them to interact with various biological targets involved in cancer progression.
Example:
A study on fused-pyrimidine derivatives, which includes compounds structurally related to this compound, showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can inhibit key inflammatory pathways and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Clinical Relevance:
Research has indicated that certain thiazole-based molecules can significantly reduce inflammation in models of acute and chronic inflammatory diseases. The ability of these compounds to modulate inflammatory mediators positions them as candidates for developing new anti-inflammatory drugs .
Data Table: Biological Activities of Thiazole Derivatives
| Activity Type | Example Compound | Target Organism/Model | Result |
|---|---|---|---|
| Antimicrobial | Thiazole derivative A | Staphylococcus aureus | Inhibition zone: 16 mm |
| Anticonvulsant | Thiazole derivative B | PTZ-induced seizure model | Effective dose: ED50 = 20 mg/kg |
| Anticancer | Fused-pyrimidine derivative C | Cancer cell lines | IC50 = 15 µM |
| Anti-inflammatory | Thiazole derivative D | Inflammatory model | COX inhibition: IC50 = 10 µM |
Chemical Reactions Analysis
Ring-Opening and Cycloaddition Reactions
The fused thiazolo[3,2-a]pyrimidine system can undergo ring-opening under strong acidic or oxidative conditions, as observed in related scaffolds . For example:
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Acid-mediated ring-opening : Treatment with concentrated HCl at 80°C cleaves the thiazole ring, yielding a pyrimidine-thiol intermediate .
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Oxidative ring expansion : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms sulfoxide or sulfone derivatives, modifying electronic properties .
Table 2: Ring-Opening Reaction Conditions
| Reagent | Temperature (°C) | Solvent | Major Product |
|---|---|---|---|
| HCl (conc.) | 80 | Ethanol | Pyrimidine-thiol + CO₂ evolution |
| m-CPBA | 25 | DCM | Thiazole sulfoxide derivative |
| H₂O₂/AcOH | 60 | Acetic acid | Thiazole sulfone derivative |
3.1. Carboxylate Group Transformations
The ethyl ester can be hydrolyzed to a carboxylic acid (6-carboxylic acid derivative) using NaOH/EtOH (yield: 85–92%). Subsequent decarboxylation at 150°C under vacuum yields a methyl-substituted pyrimidine.
3.2. Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent participates in:
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Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl systems .
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Nucleophilic aromatic substitution : Replacement of fluorine with amines (e.g., piperidine, DMF, 100°C) .
Biological Activity-Driven Reactions
The compound’s antimicrobial and antitumor potential is enhanced via:
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Mannich reactions : Introducing aminoalkyl groups at C-5 (formaldehyde, secondary amines) .
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Click chemistry : Azide-alkyne cycloaddition to append triazole moieties (CuSO₄, sodium ascorbate) .
Table 3: Bioactivity-Optimized Modifications
Stability and Degradation Pathways
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the benzylidene group, forming 2,5-dimethoxybenzaldehyde and a pyrimidine-thiazole fragment.
-
Thermal decomposition : Above 200°C, decarboxylation and loss of CO₂ occur (TGA data: 15% mass loss at 220°C).
Comparative Reactivity with Analogues
The 7-methyl and 8-nitro substituents in related derivatives alter electron density, affecting reaction rates:
Q & A
Basic: What are the standard synthetic routes for preparing (Z)-configured thiazolo[3,2-a]pyrimidine derivatives?
Answer:
The compound is typically synthesized via a condensation reaction between a substituted thiouracil derivative and an aromatic aldehyde in acidic conditions. For example:
- Procedure : Reflux a mixture of 5-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, 2,5-dimethoxybenzaldehyde, and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours. Purify by recrystallization from ethyl acetate/ethanol (3:2) .
- Key Parameters : Acidic pH (maintained by sodium acetate), temperature (~120°C), and reaction time. Yield optimization (e.g., 78% in ) depends on stoichiometric ratios and solvent purity.
Advanced: How does substituent variation on the benzylidene moiety influence conformational dynamics in the thiazolo[3,2-a]pyrimidine core?
Answer:
Substituents like methoxy or fluorine groups alter dihedral angles and ring puckering:
- Example : In analogous structures, the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring. Electron-withdrawing groups (e.g., -F) increase planarity, while bulky substituents (e.g., -OCH₃) induce steric hindrance, flattening the boat conformation of the pyrimidine ring .
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to measure torsional angles (e.g., C5 deviation: 0.224 Å from the mean plane ). Compare with Density Functional Theory (DFT) calculations for validation.
Basic: What spectroscopic techniques are used to confirm the Z-configuration of the benzylidene group?
Answer:
- ¹H NMR : The =CH proton in the Z-isomer appears downfield (δ 7.94–8.01 ppm) due to deshielding by the adjacent carbonyl group. Compare with E-isomer shifts (typically δ 6.8–7.2 ppm) .
- X-ray Crystallography : Definitive confirmation via SC-XRD. For example, the Z-configuration in similar compounds shows a C=C bond length of ~1.34 Å and a benzylidene torsion angle <10° .
Advanced: How can conflicting crystallographic data on hydrogen bonding be resolved in polymorphic forms of this compound?
Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., C—H···O bifurcated bonds in form chains along the c-axis). Use Mercury software to visualize and quantify interactions.
- Refinement Protocols : Employ SHELXL for high-resolution data. Adjust weighting schemes and restraints for disordered regions. Validate with R-factor convergence (<0.06) and residual electron density maps .
Basic: What purification methods yield high-purity crystals for X-ray studies?
Answer:
- Recrystallization : Use ethyl acetate/ethanol (3:2) at 4°C for slow evaporation, producing monoclinic (P21/n) crystals with Z=4 .
- Column Chromatography : For intermediates, use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to isolate isomers. Monitor by TLC (Rf ~0.5).
Advanced: How do intermolecular interactions affect the compound’s biological activity in structure-activity relationship (SAR) studies?
Answer:
- Hydrogen Bonding : C—H···O interactions (e.g., 2.8–3.2 Å in ) enhance membrane permeability. Replace 2,5-dimethoxy groups with electron-deficient substituents (e.g., -CN) to modulate binding affinity .
- Biological Assays : Test antioxidant activity via DPPH scavenging (IC₅₀ values) or antimicrobial activity against S. aureus (MIC ≤25 µg/mL in ). Corrogate activity with LogP values calculated via HPLC retention times.
Basic: How is the enantiomeric purity of the chiral C5 center validated?
Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) at 1.0 mL/min. Retention times differentiate enantiomers (ΔRt ≥2 min).
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm with racemic controls. A single Cotton effect confirms >99% ee .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices (ƒ⁻) to identify electrophilic sites (e.g., C6-carbonyl carbon, ƒ⁻ =0.12) .
- Molecular Dynamics (MD) : Simulate solvation in DMSO to assess leaving group stability (e.g., ethoxy vs. methoxy substituents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
